An In-depth Technical Guide to Bromo-C4-PEG4-t-butyl Ester for Drug Development Professionals
An In-depth Technical Guide to Bromo-C4-PEG4-t-butyl Ester for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-C4-PEG4-t-butyl ester is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of Bromo-C4-PEG4-t-butyl ester, including its chemical properties, its role in the synthesis of PROTACs, and detailed experimental protocols for its application and the evaluation of the resulting protein degraders.
Core Concepts: The Role of Bromo-C4-PEG4-t-butyl Ester in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1] Bromo-C4-PEG4-t-butyl ester functions as such a linker. Its structure is strategically designed to offer several advantages in PROTAC development:
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Polyethylene Glycol (PEG) Moiety : The PEG4 portion of the molecule is a hydrophilic chain that enhances the solubility and bioavailability of the resulting PROTAC molecule. PEG linkers are widely used in drug development to improve the pharmacokinetic properties of therapeutic agents.[2]
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Bromoalkyl Group : The terminal bromide is a reactive functional group that can readily undergo nucleophilic substitution reactions, allowing for covalent attachment to a suitable functional group on either the target protein ligand or the E3 ligase ligand.
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t-butyl Ester Group : The t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to the other half of the PROTAC molecule.
The length and flexibility of the PEG linker are critical for the efficacy of the final PROTAC, as they determine the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Bromo-C4-PEG4-t-butyl ester is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉BrO₆ | PubChem |
| Molecular Weight | 385.3 g/mol | PubChem |
| CAS Number | 564476-32-0 | Multiple Sources |
| Appearance | Not specified (typically a liquid or oil) | General Knowledge |
| Solubility | Soluble in organic solvents such as DCM, DMF, DMSO | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Bromo-C4-PEG4-t-butyl Ester
This protocol describes a general strategy for coupling a target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) and an E3 ligase ligand (containing a carboxylic acid) using Bromo-C4-PEG4-t-butyl ester.
Materials:
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Target Protein Ligand (with a free amine or thiol)
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Bromo-C4-PEG4-t-butyl ester
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E3 Ligase Ligand (with a free carboxylic acid)
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Diisopropylethylamine (DIPEA) or other non-nucleophilic base
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Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
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Trifluoroacetic acid (TFA)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
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Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
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Step 1: Coupling of the Linker to the Target Protein Ligand a. Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution. c. Add Bromo-C4-PEG4-t-butyl ester (1.1 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the resulting ligand-linker intermediate by flash column chromatography or preparative HPLC.
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Step 2: Deprotection of the t-butyl Ester a. Dissolve the purified ligand-linker intermediate in a solution of TFA in dichloromethane (e.g., 20-50% TFA). b. Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS. c. Remove the solvent and TFA under reduced pressure to yield the deprotected ligand-linker-acid.
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Step 3: Coupling of the E3 Ligase Ligand a. Dissolve the deprotected ligand-linker-acid (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
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Cell line expressing the target protein
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Complete cell culture medium
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Synthesized PROTAC
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132, as a negative control)
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RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membranes
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Seeding and Treatment: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. Also, prepare a vehicle control (DMSO) and a proteasome inhibitor control. c. Treat the cells with the different concentrations of the PROTAC, the vehicle control, and the proteasome inhibitor for a predetermined time (e.g., 4, 8, 16, or 24 hours).
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Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
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Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using an imaging system. i. Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
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Data Analysis: a. Quantify the band intensities for the target protein and the loading control using image analysis software. b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
Protocol 3: Assessment of Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. Several biophysical techniques can be used to assess this, including Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR). A common and relatively high-throughput method is the NanoBRET™ Ternary Complex Assay.
Materials:
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Cell line suitable for transfection (e.g., HEK293T)
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Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
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Transfection reagent
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Opti-MEM® I Reduced Serum Medium
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HaloTag® NanoBRET™ 618 Ligand
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NanoBRET™ Nano-Glo® Substrate
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White, opaque 96- or 384-well plates
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Luminometer capable of measuring luminescence at two wavelengths
Procedure:
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Cell Transfection: a. Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's protocol. b. Seed the transfected cells into a white, opaque multi-well plate.
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Compound Treatment: a. Prepare serial dilutions of the PROTAC in Opti-MEM®. b. Add the PROTAC dilutions to the cells.
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Assay Measurement: a. Add the HaloTag® NanoBRET™ 618 Ligand to all wells. b. Add the NanoBRET™ Nano-Glo® Substrate to all wells. c. Incubate the plate at room temperature in the dark for the recommended time. d. Measure the donor emission (NanoLuc®) and acceptor emission (NanoBRET™ 618) using a luminometer.
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Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the initial increase represents the formation of the complex, and the subsequent decrease at high concentrations (the "hook effect") is due to the formation of binary complexes that prevent ternary complex formation.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for the design, synthesis, and evaluation of PROTACs.
